Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(3-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate
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Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(3-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C20H23ClF3N3O7S and its molecular weight is 541.92. The purity is usually 95%.
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Mechanism of Action
Mode of action
The mode of action would depend on the specific targets of the compound. The tert-butoxycarbonyl group could potentially undergo chemical transformations that allow it to interact with its targets .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. The tert-butoxycarbonyl group is known to be involved in various biosynthetic and biodegradation pathways .
Action environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For example, some compounds are only marginally stable in water .
Properties
IUPAC Name |
ethyl 5-(3-chlorophenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3N3O7S/c1-5-32-17(28)15-16(34-35(30,31)20(22,23)24)14(12-7-6-8-13(21)11-12)26-27(15)10-9-25-18(29)33-19(2,3)4/h6-8,11H,5,9-10H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHAIQSKMORNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1CCNC(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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